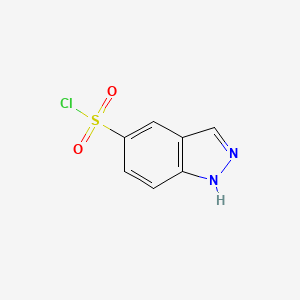

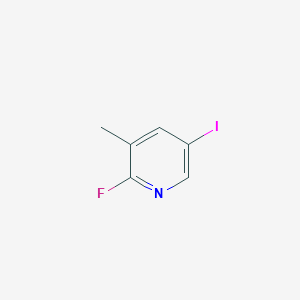

2-Fluoro-5-iodo-3-methylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 2-Fluoro-5-iodo-3-methylpyridine, is a halogenated pyridine derivative. Pyridine derivatives are important in the field of medicinal chemistry due to their presence in numerous pharmaceuticals and their potential for creating new chemical entities with biological activity. The presence of both fluorine and iodine atoms in the compound suggests its utility in various chemical transformations and as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of halogenated pyridines can be complex, involving multiple steps and various reagents. For instance, the synthesis of 3-fluoropyridines has been achieved through photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation with ammonium acetate . Similarly, 2-amino-5-fluoropyridines have been synthesized from anisyl(2-bromopyridinyl)iodonium triflate using a palladium-catalyzed amination sequence . These methods highlight the versatility of halogenated pyridines in cross-coupling reactions and their potential as intermediates for further functionalization.

Molecular Structure Analysis

The molecular structure of halogenated pyridines is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. For example, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine demonstrates the ability to introduce multiple halogens into the pyridine ring, which can be used as intermediates for the synthesis of pentasubstituted pyridines . The electronic effects of the halogens can also affect the reactivity and stability of the molecule, as seen in the synthesis of 5-aryl-2,2'-bipyridines, where the fluorine atoms influence the photophysical properties of the compounds .

Chemical Reactions Analysis

Halogenated pyridines can undergo various chemical reactions, including cross-coupling, halogen dance reactions, and rearrangements. For instance, the Suzuki coupling reaction has been used to synthesize 6-[5-chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine, demonstrating the utility of halogenated pyridines in forming carbon-carbon bonds . Additionally, the aza-Cope rearrangement has been employed in the synthesis of 4-fluoropyridines, showcasing the ability to rearrange and cyclize molecules to form pyridine rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-5-iodo-3-methylpyridine are influenced by the presence of the halogen atoms. Fluorine, being highly electronegative, can enhance the stability of the molecule and affect its reactivity. Iodine, on the other hand, is a larger atom that can be used as a handle for further chemical transformations due to its relatively lower bond strength. The synthesis of related compounds, such as methyl 4-fluoro-3-methylpyridine-2-carboxylate, involves steps like oxidation, nitration, and reduction, which can be indicative of the reactivity of the fluorinated pyridine ring . The thermal behavior of related fluorinated compounds, such as lanthanide complexes with 2-fluorobenzoic acid, also provides insight into the stability of such molecules .

Applications De Recherche Scientifique

Synthesis and Functionalization

- 2-Fluoro-5-iodo-3-methylpyridine has been utilized in the efficient functionalization of pyridinylmethyl compounds, such as in the synthesis of cognition-enhancing drugs. For example, it has been used in the preparation of 10, 10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (DMP 543), an agent that enhances acetylcholine release (Pesti et al., 2000).

Spectroscopic and Electronic Analysis

- Studies involving 2-Fluoro-5-iodo-3-methylpyridine have focused on its geometrical optimization and spectroscopic analysis using Density-functional theory. Intramolecular hydrogen bonding interactions, molecular orbital energies, and non-linear optic properties have been extensively examined. The compound's electronic influence in various solvents and its reactivity in biological contexts, including protein interactions, have also been a subject of research (Selvakumari et al., 2022).

Halogen Substitution and Isomerization

- Research has been conducted on pyridines substituted with various elements, including 2-Fluoro-5-iodo-3-methylpyridine. This includes studies on halogen/halogen displacement in pyridines, exploring the chemical reactions and structural transformations that occur under different conditions (Schlosser & Cottet, 2002).

Herbicidal Applications

- 2-Fluoro-5-iodo-3-methylpyridine derivatives have been synthesized and evaluated for their herbicidal activities. The compound's effectiveness in inhibiting photosystem II electron transport in plants has been a significant area of research, demonstrating its potential in agricultural applications (Liu et al., 2005).

Pharmaceutical Research

- In pharmaceutical research, 2-Fluoro-5-iodo-3-methylpyridine has been studied for its potential in synthesizing antiviral nucleosides and other therapeutic agents. Its role in creating novel compounds with potential antiviral activities, particularly against herpes viruses, has been explored (Watanabe et al., 1983).

Safety and Hazards

Mécanisme D'action

Target of Action

Fluoropyridines, a class of compounds to which 2-fluoro-5-iodo-3-methylpyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .

Mode of Action

Fluoropyridines generally have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that 2-Fluoro-5-iodo-3-methylpyridine might interact with its targets in a unique way due to the presence of the strong electron-withdrawing substituents in the aromatic ring .

Biochemical Pathways

Fluoropyridines are often used in the synthesis of compounds for local radiotherapy of cancer and other biologically active compounds , suggesting that they may play a role in these biochemical pathways.

Result of Action

As a fluoropyridine, it is likely to have unique effects due to the presence of the strong electron-withdrawing substituents in the aromatic ring .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-5-iodo-3-methylpyridine . For instance, the compound should be handled in a well-ventilated area to avoid dust formation . Additionally, it should be kept away from smoking, naked lights, or ignition sources .

Propriétés

IUPAC Name |

2-fluoro-5-iodo-3-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXPRWIQPCLWQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626820 |

Source

|

| Record name | 2-Fluoro-5-iodo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-iodo-3-methylpyridine | |

CAS RN |

205245-17-6 |

Source

|

| Record name | 2-Fluoro-5-iodo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1322491.png)